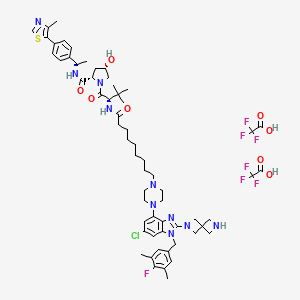
(4S)-PROTAC SOS1 degrader-1 (diTFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-PROTAC SOS1 degrader-1 (diTFA) is a potent degrader of the SOS1 protein. This compound is part of the PROTAC (Proteolysis Targeting Chimera) class, which is designed to target and degrade specific proteins within cells. The compound has shown significant efficacy in reducing the expression of phosphorylated extracellular signal-regulated kinase (pERK) and RAS-GTP levels in a dose-dependent manner . It has also demonstrated the ability to significantly inhibit tumor growth in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-PROTAC SOS1 degrader-1 (diTFA) involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are typically proprietary and may involve complex organic synthesis techniques. Common reagents used in the synthesis include various protecting groups, coupling agents, and solvents .
Industrial Production Methods
Industrial production of (4S)-PROTAC SOS1 degrader-1 (diTFA) would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing quality control measures. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
(4S)-PROTAC SOS1 degrader-1 (diTFA) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various solvents (e.g., dimethyl sulfoxide). The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
(4S)-PROTAC SOS1 degrader-1 (diTFA) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation mechanisms and to develop new PROTAC compounds.
Biology: Employed in cellular studies to investigate the role of SOS1 in various signaling pathways.
Medicine: Explored as a potential therapeutic agent for cancers that involve mutations in the RAS signaling pathway.
Mechanism of Action
The mechanism of action of (4S)-PROTAC SOS1 degrader-1 (diTFA) involves the recruitment of the SOS1 protein to the cellular proteasome for degradation. This process is mediated by the PROTAC molecule, which binds to both the target protein (SOS1) and an E3 ubiquitin ligase. The ligase then tags the SOS1 protein with ubiquitin, marking it for degradation by the proteasome. This results in the reduction of SOS1 levels within the cell, leading to decreased signaling through the RAS pathway and inhibition of tumor growth .
Comparison with Similar Compounds
Similar Compounds
(4S)-PROTAC SOS1 degrader-2: Another potent degrader of SOS1 with similar efficacy in reducing pERK and RAS-GTP levels.
PROTAC SOS1 degrader-1: A related compound without the diTFA modification, showing similar biological activity.
Uniqueness
(4S)-PROTAC SOS1 degrader-1 (diTFA) is unique due to its specific chemical structure, which includes the diTFA modification. This modification may enhance the compound’s stability, solubility, or bioavailability compared to similar compounds .
Properties
Molecular Formula |
C61H78ClF7N10O8S |
|---|---|
Molecular Weight |
1279.8 g/mol |
IUPAC Name |
(2S,4S)-1-[(2S)-2-[9-[4-[6-chloro-2-(2,6-diazaspiro[3.3]heptan-2-yl)-1-[(4-fluoro-3,5-dimethylphenyl)methyl]benzimidazol-4-yl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C57H76ClFN10O4S.2C2HF3O2/c1-36-24-40(25-37(2)49(36)59)29-69-46-27-43(58)26-45(50(46)64-55(69)67-33-57(34-67)31-60-32-57)66-22-20-65(21-23-66)19-13-11-9-8-10-12-14-48(71)63-52(56(5,6)7)54(73)68-30-44(70)28-47(68)53(72)62-38(3)41-15-17-42(18-16-41)51-39(4)61-35-74-51;2*3-2(4,5)1(6)7/h15-18,24-27,35,38,44,47,52,60,70H,8-14,19-23,28-34H2,1-7H3,(H,62,72)(H,63,71);2*(H,6,7)/t38-,44-,47-,52+;;/m0../s1 |
InChI Key |
CNJJYQQPBKEPRD-YIUAKMFBSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)CCCCCCCCC(=O)N[C@H](C(=O)N5C[C@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N=C2N8CC9(C8)CNC9.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)CCCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N=C2N8CC9(C8)CNC9.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















